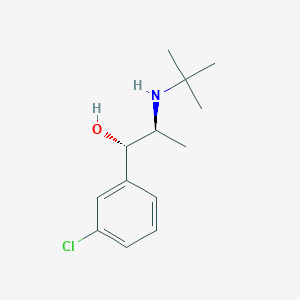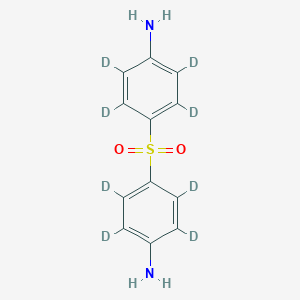
Dapsone-D8 (Major)
Overview
Description
Dapsone-D8 (Major) is a deuterium-labeled version of Dapsone . It is an orally active sulfonamide antibiotic with antibacterial, antigenic, and anti-inflammatory activities . It is used as a reference standard in the analysis of Dapsone .
Synthesis Analysis
The synthesis of Dapsone-D8 (Major) involves the use of 4,4’-Diaminodiphenylsulfone . A process for the synthesis of Dapsone and its intermediates has been described in a patent . Additionally, the preparation and solid-state characterization of Dapsone pharmaceutical cocrystals have been studied .Molecular Structure Analysis
The molecular formula of Dapsone-D8 (Major) is C12 2H8 H4 N2 O2 S . The molecular weight is 256.35 . The IUPAC name is 4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline .Chemical Reactions Analysis
Dapsone exerts its anti-bacterial effects by inhibiting dihydrofolic acid synthesis, leading to inhibition of bacterial growth . Its anti-inflammatory properties are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses .Physical And Chemical Properties Analysis
The physical and chemical properties of Dapsone-D8 (Major) include a molecular weight of 256.35 , and a flash point of -20°C . It is stored at a temperature of -20°C .Scientific Research Applications
Dermatology: Treatment of Inflammatory Skin Disorders
Summary of Application
Dapsone, known for its anti-inflammatory properties, is used in dermatology to treat various inflammatory and infectious skin conditions. Its dual function as an anti-microbial and anti-inflammatory agent makes it a valuable medication in the clinical management of diseases like leprosy.
Methods of Application
Dapsone is administered orally in dosages that vary depending on the specific condition being treated. For dermatological applications, the dosage must be carefully managed to balance efficacy with the potential for adverse effects.
Results and Outcomes
Clinical studies have shown that dapsone effectively reduces symptoms of skin disorders such as rosacea, characterized by persistent erythema and chronic-relapsing skin inflammation .
Infectious Diseases: Anti-Microbial and Anti-Protozoal Effects
Summary of Application
Dapsone’s anti-microbial effects are utilized to inhibit dihydrofolic acid synthesis in bacteria, leading to the inhibition of bacterial growth. It is also used for its anti-protozoal properties in the treatment of diseases like toxoplasmosis and pneumocystis pneumonia.
Methods of Application
For infectious diseases, dapsone is often part of a combination therapy, where it is used alongside other drugs to enhance the anti-infective effects, particularly in patients with compromised immune systems.
Results and Outcomes
The use of dapsone in combination therapy has been successful in preventing infections like malaria and Pneumocystis carinii pneumonia in AIDS patients, showcasing its broad-spectrum effect .
Immunology: Immune Modulation
Summary of Application
In immunology, dapsone is recognized for its immunomodulatory effects. It is used to treat immune diseases such as dermatitis herpetiformis and other conditions characterized by neutrophilic and eosinophilic accumulation.
Methods of Application
Dapsone is applied as a long-term treatment option, with dosages adjusted according to the patient’s response and the presence of side effects.
Results and Outcomes
Studies have indicated that dapsone can significantly modulate immune responses, leading to an improvement in symptoms and a reduction in the frequency of disease flare-ups .
Pharmacology: Understanding Dapsone Hypersensitivity Syndrome
Summary of Application
Research in pharmacology delves into understanding adverse effects like dapsone hypersensitivity syndrome (DHS), which is characterized by eruptions, fever, and organ involvement.
Methods of Application
This research involves clinical observation and genetic studies to understand the interaction between dapsone, the HLA-B*13:01 gene, and specific T-cell receptors.
Results and Outcomes
These studies have provided insights into the pathogenesis and clinical features of DHS, guiding clinicians on how to diagnose, prevent, and treat this condition .
Hematology: Treatment of Hematological Disorders
Summary of Application
Dapsone is used in hematology for the treatment of conditions like immune thrombocytopenia, where it helps to reduce the destruction of platelets.
Methods of Application
The treatment involves oral administration of dapsone, with careful monitoring of blood counts and potential side effects.
Results and Outcomes
Patients treated with dapsone for hematological disorders often show an increase in platelet counts and a decrease in the need for other immunosuppressive medications .
Anti-Inflammatory Research: Mechanisms of Action
Summary of Application
Dapsone’s anti-inflammatory action is a subject of ongoing research, with studies focusing on its ability to inhibit reactive oxygen species production and downregulate neutrophil-mediated inflammatory responses.
Methods of Application
Research involves both in vitro and in vivo studies to observe the molecular targets and mechanisms by which dapsone exerts its anti-inflammatory effects.
Results and Outcomes
The findings from these studies have expanded the understanding of dapsone’s anti-inflammatory mechanism, potentially leading to new therapeutic applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJKPEGWNLWLTK-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])N)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456285 | |
| Record name | Dapsone-D8 (Major) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dapsone-D8 (Major) | |
CAS RN |
557794-38-4 | |
| Record name | Benzen-2,3,5,6-d4-amine, 4,4′-sulfonylbis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557794-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dapsone-D8 (Major) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

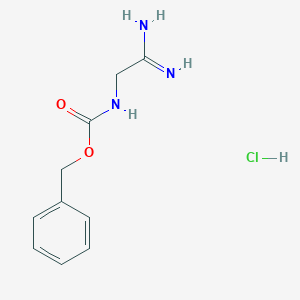
![diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate](/img/structure/B15109.png)
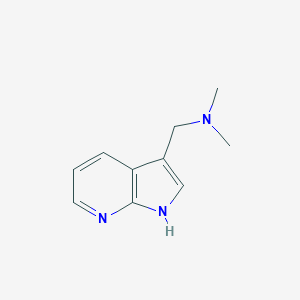
![Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15116.png)
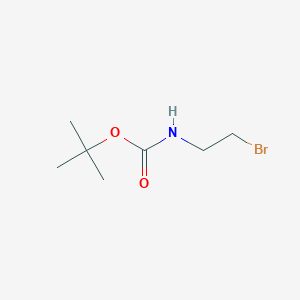
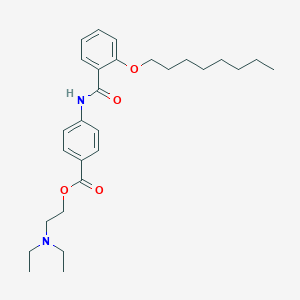
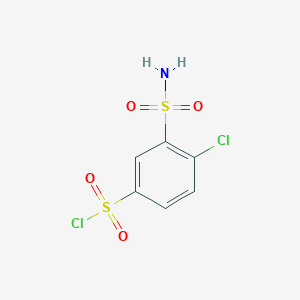
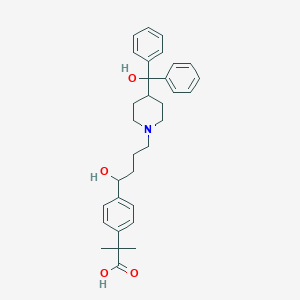
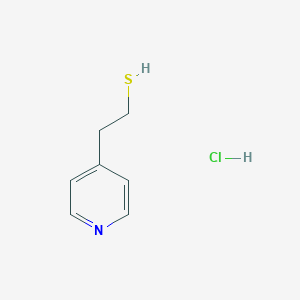
![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)
![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)

